6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline is a synthetic organic compound belonging to the isoquinoline class, characterized by its unique structure and potential biological activities. This compound is notable for its methoxy groups at the 6 and 7 positions and a chlorobenzyl substituent at the 4 position, which may influence its chemical reactivity and pharmacological properties. The compound has garnered interest in medicinal chemistry due to its potential applications in drug development and therapeutic uses.
This compound can be classified as an isoquinoline derivative, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. Isoquinolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The specific structural features of 6,7-dimethoxy-4-(4-chlorobenzyl)isoquinoline suggest that it may possess unique pharmacological properties that warrant further investigation.
The synthesis of 6,7-dimethoxy-4-(4-chlorobenzyl)isoquinoline can be achieved through various methods, including multi-step organic synthesis techniques. One common approach involves the Bischler–Napieralski reaction, where an appropriate phenethylamine derivative is reacted with an aldehyde in the presence of a Lewis acid catalyst to form the isoquinoline core.
The process often includes purification steps such as crystallization to obtain high-purity products. For instance, one method reported yields of over 75% with high purity after simple filtration and drying steps .
The molecular structure of 6,7-dimethoxy-4-(4-chlorobenzyl)isoquinoline features:
The chemical reactivity of 6,7-dimethoxy-4-(4-chlorobenzyl)isoquinoline can include:
In synthetic applications, this compound can undergo various transformations to yield derivatives with enhanced biological activity. For instance, reactions involving oxidation or reduction can modify the isoquinoline core or substituents to explore structure-activity relationships.
The mechanism of action for compounds like 6,7-dimethoxy-4-(4-chlorobenzyl)isoquinoline often involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that isoquinolines may exhibit activity through:
Research indicates that related compounds have shown promise in modulating cholinergic activity and other neurotransmitter systems . Further studies are necessary to elucidate the specific mechanisms for this compound.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for characterizing this compound .
6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline has potential applications in:
Continued research is warranted to fully explore its potential in medicinal chemistry and related fields. Future studies could focus on its efficacy against specific diseases or conditions, particularly those involving neurological pathways .
6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline is a synthetic small molecule belonging to the 4-benzylisoquinoline alkaloid subclass. Its systematic IUPAC name is 4-[(4-chlorophenyl)methyl]-6,7-dimethoxyisoquinoline, reflecting the positions and identities of its key substituents: methoxy groups at the 6- and 7-positions of the isoquinoline core, and a 4-chlorobenzyl moiety at the 4-position [1] [3]. The molecular formula is C₁₈H₁₆ClNO₂, with a molecular weight of 313.78 g/mol. The structure consists of a planar isoquinoline heterocycle (rings A and B) fused similarly to naphthalene, with the benzyl group at C-4 providing torsional flexibility due to the methylene linker. This configuration allows the chlorophenyl ring to adopt multiple orientations relative to the isoquinoline plane, influencing molecular recognition [2] [6].
Table 1: Structural Analogs of 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline
Compound Name | Substituent Variations | Molecular Formula |
---|---|---|
6,7-Dimethoxy-4-(4'-aminobenzyl)isoquinoline | 4'-NH₂ instead of 4'-Cl | C₁₈H₁₇N₂O₂ |
4-Chloro-6,7-dimethoxyquinoline | Quinoline core, no benzyl substituent | C₁₁H₁₀ClNO₂ |
4-(p-Chlorobenzyl)-1-isopropyl-6,7-dimethoxyisoquinoline | 1-isopropyl substitution | C₂₁H₂₃ClNO₂ |
Spectroscopic characterization includes distinctive signals in ¹H-NMR: aromatic protons appear at δ 7.20–8.50 ppm, the benzylic methylene group as a singlet near δ 4.00 ppm, and methoxy groups as singlets at δ 3.80–4.05 ppm. Mass spectrometry shows a molecular ion peak at m/z 313 [M⁺] for the free base, with fragmentation patterns indicating cleavage of the benzyl–isoquinoline bond [7] [6].
The compound exhibits limited water solubility (<0.1 mg/mL) due to its hydrophobic aromatic domains, but shows moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol [8]. As a weak base (predicted pKa ~7.2 for the conjugate acid), it exists primarily in its unprotonated form at physiological pH, enhancing membrane permeability. Crystallographic data for its hydrobromide salt (C₁₈H₁₇BrClNO₂) confirm a melting point of 220–225°C (decomposition), with the salt form improving crystallinity but reducing organic solvent solubility [3] [6].
Table 2: Key Physicochemical Parameters
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 313.78 g/mol | Free base |
LogP (Predicted) | 3.8 ± 0.5 | Octanol/water partition coefficient |
Hydrogen Bond Acceptors | 3 | Oxygen and nitrogen atoms |
Hydrogen Bond Donors | 0 | |
Rotatable Bonds | 4 | Benzyl and methoxy groups |
The electron-donating methoxy groups enhance aromatic π-electron density, evidenced by bathochromic shifts in UV-Vis spectra (λₘₐₓ ~280 nm and 320 nm). Stability studies indicate degradation under prolonged UV exposure or strong oxidants, but it remains stable for >24 hours in pH 7.4 buffers at 37°C [6] [8].
This compound exerts its biological effects through reversible, high-affinity interactions with specific protein targets in smooth muscle tissues. Radioligand binding studies using the analog ¹²⁵I-DMABI (an amino-derivatized version) demonstrate saturable binding to rat intestinal membranes, with two distinct classes of sites: a high-affinity site (Kd = 0.10 ± 0.02 µM, capacity 14 ± 2 pmol/mg protein) and a low-affinity site (Kd = 8.0 ± 1.1 µM, capacity 240 ± 31 pmol/mg protein) [2]. Competitive inhibition assays reveal that binding is disrupted by other 4-benzylisoquinolines but not by structurally unrelated relaxants, confirming target specificity.
The 6,7-dimethoxy groups are critical for target engagement, as their removal abolishes binding affinity. Molecular modeling suggests these groups form hydrogen bonds with a serine residue in the binding pocket, while the chlorobenzyl moiety participates in hydrophobic stacking and van der Waals interactions [2] . The chlorine atom’s electronegativity enhances these interactions by modulating benzyl ring electron density.
Table 3: Protein Targets Identified via Photolabeling Studies
Target Protein | Molecular Weight (kDa) | Affinity (Kd) | Biological Role |
---|---|---|---|
Protein A | 36 | 0.15 µM | Calcium signaling modulation |
Protein B | 52 | 8.2 µM | Unknown |
Protein C | 26 | 7.9 µM | Receptor trafficking |
Under physiological conditions (aqueous buffer, pH 7.4, 37°C), the compound remains stable but may undergo metabolic transformations in hepatic microsomes, including O-demethylation of the methoxy groups or oxidation of the benzyl linker [2] [8]. Its interaction with L-type calcium channels is inferred from functional studies: pretreatment with nifedipine (0.5 µM) reduces its contractile effects in gastric smooth muscle by 88%, indicating dependence on extracellular Ca²⁺ influx [8]. Additionally, it modulates serotonergic (5-HT₂) and muscarinic acetylcholine (M₃) receptors, implicating these pathways in its physiological activity [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7